4-Cyclohexylpiperidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
4-cyclohexylpiperidin-2-one |
InChI |
InChI=1S/C11H19NO/c13-11-8-10(6-7-12-11)9-4-2-1-3-5-9/h9-10H,1-8H2,(H,12,13) |
InChI Key |
KUYDPGRTKGPQMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCNC(=O)C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclohexylpiperidin 2 One and Structural Analogues
Established Synthetic Pathways to 4-Cyclohexylpiperidin-2-one
Traditional synthetic routes to 4-substituted piperidin-2-ones often involve multi-step sequences that focus on the construction of the heterocyclic ring followed by the introduction of the desired substituent.
Nucleophilic Substitution Reactions in Piperidine (B6355638) Ring Formation
The formation of the piperidine ring frequently relies on intramolecular nucleophilic substitution, where a nitrogen nucleophile attacks an electrophilic carbon to form the cyclic amide (lactam). A common strategy involves the cyclization of 5-aminoalkanoic acid derivatives or 1,5-dihalopentanes. For instance, the cyclization of a δ-amino acid ester can be induced to form the δ-lactam ring of the piperidin-2-one.
Another established method is the Dieckmann condensation of aminodicarboxylate esters. researchgate.net This reaction involves the intramolecular condensation of a diester, initiated by a base, to form a β-keto ester. Subsequent hydrolysis and decarboxylation yield the desired piperidinone. For example, a primary amine can be reacted with two equivalents of an acrylate (B77674) ester, followed by Dieckmann cyclization, hydrolysis, and decarboxylation to yield a 4-piperidone (B1582916), which can be a precursor to the 2-one isomer or other derivatives. researchgate.netdtic.milyoutube.com
The reactivity in nucleophilic aromatic substitution (SNAr) reactions involving piperidine as a nucleophile has also been studied extensively, providing insights into the fundamental principles of C-N bond formation that are crucial for ring closure. rsc.orgnih.gov
Strategic Cyclohexylation of Piperidine Derivatives
Introducing a cyclohexyl group at the 4-position of a pre-formed piperidinone ring is a key strategic step. One common approach is the catalytic hydrogenation of a 4-phenylpiperidin-2-one (B1288294) derivative. The phenyl group can be reduced to a cyclohexyl group under various hydrogenation conditions, often employing catalysts like rhodium on carbon or platinum oxide.
Alternatively, the cyclohexyl moiety can be introduced via nucleophilic addition to a 4-piperidone intermediate. A Grignard reagent, such as cyclohexylmagnesium bromide, can be added to the carbonyl group of a protected 4-piperidone. The resulting tertiary alcohol can then be dehydrated to an enamine or enone, followed by reduction to install the cyclohexyl group at the 4-position. Subsequent modifications would then be required to establish the 2-oxo functionality.
Functionalization through Alkylation and Acylation Approaches
Alkylation and acylation reactions are fundamental for modifying the piperidinone scaffold. N-acylation of a piperidin-4-one, for example, can be used to introduce protecting groups or to modify the electronic properties of the ring, influencing subsequent reactions. chemrevlett.com Late-stage functionalization of the piperidine ring itself is a powerful tool for creating analogues. nih.gov Methods for the selective α-functionalization of N-alkyl piperidines have been developed, which proceed through the formation of an endo-iminium ion followed by the addition of a nucleophile. nih.govcam.ac.uk While this typically targets the position adjacent to the nitrogen, related strategies can be envisioned for other positions.
Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been employed for the site-selective functionalization of piperidines at the C2, C3, or C4 positions, with the outcome controlled by the choice of catalyst and nitrogen protecting group. nih.gov Such advanced functionalization techniques offer precise control over the introduction of substituents and are invaluable for creating a library of analogues for structure-activity relationship studies. nih.gov
Advanced Synthetic Techniques and Protocols
Modern synthetic chemistry has seen the development of highly efficient and atom-economical methods for constructing complex heterocyclic scaffolds.
Multicomponent Reactions for Piperidinone Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, have emerged as powerful tools for the rapid synthesis of complex molecules like piperidinones. rug.nlnih.gov These reactions offer significant advantages in terms of efficiency and molecular diversity. rug.nl
A notable example is the four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction. researchgate.net In this approach, an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile are combined in a one-pot process to generate highly substituted piperidone products. researchgate.netresearchgate.net This strategy allows for the incorporation of significant skeletal, functional, and stereochemical diversity. researchgate.net Similarly, a four-component diastereoselective synthesis of piperidin-2-ones has been reported using a Michael-Mannich cascade with reagents like pyridinium (B92312) ylides, aldehydes, Michael acceptors, and ammonium (B1175870) acetate. researchgate.net
| Reaction Type | Components | Product Scaffold | Key Features |
| Diels-Alder MCR | Aldehyde, Ammonia equivalent, Acyl chloride, Dienophile | Substituted Piperidone | High diversity, One-pot synthesis researchgate.netresearchgate.net |
| Michael-Mannich Cascade | Pyridinium ylide, Aldehyde, Michael acceptor, Ammonium acetate | Substituted Piperidin-2-one | Highly diastereoselective researchgate.net |
Catalytic Methodologies in Piperidinone Synthesis
Catalysis plays a pivotal role in modern piperidinone synthesis, offering mild and selective routes to these important heterocycles. Both transition-metal catalysis and organocatalysis have been successfully applied. For instance, acid and base-catalyzed methods are employed for piperidone synthesis from amino acid precursors. researchgate.net
An organophotocatalyzed [1+2+3] strategy has been developed for the one-step synthesis of diverse 2-piperidinones from simple starting materials like inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. researchgate.net This method proceeds under mild conditions and demonstrates excellent chemoselectivity. researchgate.net
Transition metal catalysts, including palladium, rhodium, and iridium, are widely used for various transformations leading to piperidine rings. organic-chemistry.orgmdpi.com For example, palladium-catalyzed reactions of vinyl iodides with N-tosylhydrazones can generate η³-allyl ligands, which can be trapped intramolecularly by nitrogen nucleophiles to form piperidines. organic-chemistry.org Iridium-catalyzed hydrogen borrowing annulation strategies have also been developed for the stereocontrolled synthesis of substituted piperidines. mdpi.com These catalytic methods represent the cutting edge of heterocyclic synthesis, enabling efficient and selective access to complex targets.
| Catalyst Type | Reaction | Starting Materials | Key Advantages |
| Organophotocatalyst | [1+2+3] Annulation | Ammonium salt, Alkene, Unsaturated carbonyl | Mild conditions, High chemoselectivity researchgate.net |
| Palladium | Carbene Insertion / Intramolecular Trapping | Vinyl iodide, N-tosylhydrazone | Access to complex amine structures organic-chemistry.org |
| Iridium | Hydrogen Borrowing Annulation | Amino alcohols, etc. | Stereocontrolled synthesis mdpi.com |
| Acid/Base | Cyclization | Amino acids | Utilizes simple precursors researchgate.net |
Homogeneous and Heterogeneous Catalysis for Ring Systems
Catalysis is a fundamental tool for the efficient synthesis of heterocyclic compounds, including the piperidin-2-one ring system. Both homogeneous and heterogeneous catalysts offer distinct advantages in constructing these cyclic structures.
Homogeneous Catalysis: Homogeneous catalysis plays a crucial role in modern chemistry, enabling the synthesis of complex molecules with high precision. mpg.de For the synthesis of lactam rings like this compound, transition metal complexes dissolved in the reaction medium can catalyze key bond-forming reactions, such as cyclization and amidation, under mild conditions. While highly efficient, a significant drawback of many homogeneous processes is the difficulty in recovering the catalyst from the reaction mixture. mpg.de
Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, are highly sought after for their practical advantages, particularly in industrial applications. mpg.de Their primary benefit is the ease of separation from the reaction product, which allows for catalyst recycling and simplifies purification processes. mdpi.com Solid-supported acid or metal catalysts can be employed in the synthesis of piperidinone rings, for instance, in the cyclization of amino acids or their derivatives. The use of heterogeneous catalysts aligns with the principles of sustainable chemistry by reducing waste and improving process efficiency. mdpi.com
| Catalyst Type | Description | Advantages | Challenges | Potential Application for this compound |
|---|---|---|---|---|
| Homogeneous | Catalyst is in the same phase as reactants (e.g., dissolved metal complex). | High activity and selectivity, mild reaction conditions. mpg.de | Difficult to separate from product, challenging to recycle. mpg.de | Intramolecular amidation of a suitable amino ester precursor. |
| Heterogeneous | Catalyst is in a different phase from reactants (e.g., solid-supported acid). | Easy separation and recycling, suitable for flow chemistry. mdpi.com | Potentially lower activity/selectivity compared to homogeneous counterparts. | Vapor-phase cyclization of a δ-amino acid precursor over a solid acid catalyst. |
Electrocatalytic and Photocatalytic Applications in Organic Synthesis
In recent years, electrocatalysis and photocatalysis have emerged as powerful and sustainable methods for driving chemical reactions. beilstein-journals.org These techniques utilize electricity or light to generate highly reactive intermediates, enabling transformations that are often difficult to achieve through conventional thermal methods.
Photocatalysis: Visible-light photocatalysis, often employing ruthenium or iridium complexes, can initiate reactions through single-electron transfer (SET) or energy transfer pathways. beilstein-journals.org This approach could be applied to synthesize precursors of this compound. For example, a photocatalytic radical addition to a cyclohexyl-containing acceptor could form a key C-C bond, followed by subsequent transformations to build the piperidinone ring. beilstein-journals.org Dual catalytic systems that merge photoredox catalysis with transition metal catalysis have expanded the scope of possible bond formations, offering novel routes to complex molecules. beilstein-journals.org
Electrocatalysis: Electrosynthesis offers a reagent-free method for oxidation and reduction, where an electrode serves as the "redox agent." This method can be applied to cyclization reactions, potentially enabling the formation of the piperidinone ring under mild and environmentally friendly conditions.
Biocatalysis and Enzymatic Transformations for Enhanced Selectivity
Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations. nih.gov This approach is particularly valuable for synthesizing chiral molecules with high stereoselectivity, a critical aspect in the development of pharmaceuticals. nih.gov
Enzymes such as hydrolases, transferases, and oxidoreductases are widely used in industrial processes. mdpi.com For the synthesis of substituted piperidines, which are structurally related to this compound, enzyme cascades have proven highly effective. For instance, a one-pot system combining an ene-reductase (ERED) and an imine reductase (IRED) can convert cyclic enimines into diastereomerically enriched N-heterocycles. researchgate.net Such a strategy could be adapted to produce chiral analogues of this compound with high optical purity. The use of enzymes often allows reactions to be performed in aqueous media under mild temperature and pH conditions, aligning with green chemistry principles. nih.govnih.gov
| Enzyme Class | Function | Potential Application |
|---|---|---|
| Ene-Reductases (EREDs) | Catalyze the asymmetric reduction of C=C double bonds. researchgate.net | Stereoselective reduction of an α,β-unsaturated lactam precursor. |
| Imine-Reductases (IREDs) | Catalyze the asymmetric reduction of C=N double bonds. researchgate.net | Reduction of a cyclic imine intermediate to form the piperidine core. |
| Hydrolases (e.g., Lipases) | Catalyze the cleavage of bonds by addition of water. mdpi.com | Kinetic resolution of a racemic ester precursor to the target lactam. |
| Transaminases (TAs) | Catalyze the transfer of an amino group. entrechem.com | Asymmetric synthesis of a chiral amino acid precursor. |
Diastereoselective and Enantioselective Synthesis of this compound Derivatives
Controlling stereochemistry is paramount when synthesizing biologically active molecules. Diastereoselective and enantioselective methods allow for the synthesis of a single, desired stereoisomer, which is crucial for efficacy and safety. The synthesis of substituted piperidinones often involves creating one or more stereocenters.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Small, chiral organic molecules can catalyze reactions to produce chiral products with high enantiomeric excess. For example, an enantioselective Michael addition reaction, catalyzed by a chiral organocatalyst, could be used to install the cyclohexyl group onto a piperidinone precursor with a high degree of stereocontrol. beilstein-journals.org Cascade reactions that form multiple bonds and stereocenters in a single operation are particularly efficient. An organocatalyzed cascade reaction could, for instance, construct the heterocyclic ring and set the stereochemistry at the 4-position simultaneously. researchgate.netmdpi.com
One-Pot and Cascade Reaction Strategies for Efficiency
One-pot and cascade reactions are designed to improve synthetic efficiency by combining multiple reaction steps into a single operation without isolating intermediates. 20.210.105 This approach offers considerable benefits, including reduced solvent use, lower waste generation, and savings in time and labor, making it a cornerstone of green chemistry. 20.210.105
The synthesis of piperidin-2-one derivatives is well-suited to cascade strategies. For example, a highly efficient cascade aza-Michael/intramolecular-Michael reaction can be used to construct substituted piperidin-2-one rings. sioc-journal.cn Similarly, a tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular amidation provides a one-pot method for creating related fused heterocyclic systems. nih.gov Biocatalytic cascades, as mentioned previously, are also highly effective, enabling multiple stereoselective transformations in a single pot. researchgate.net
Retrosynthetic Analysis and Rational Design of Synthetic Routes
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by working backward from the final product to readily available starting materials. airitilibrary.comamazonaws.com This process involves breaking down the target molecule into simpler precursors through a series of "disconnections" that correspond to known and reliable chemical reactions. amazonaws.com
For this compound, the retrosynthetic analysis could proceed as follows:
C-N Disconnection: The most apparent disconnection is the amide bond within the lactam ring. This disconnection transforms the cyclic lactam into a linear δ-amino acid precursor, specifically 5-amino-3-cyclohexylpentanoic acid. The forward reaction would be an intramolecular cyclization/amidation.
C-C Disconnection: A second key disconnection is the bond between the cyclohexyl group and the piperidinone ring. This simplifies the molecule into a piperidinone-based synthon and a cyclohexyl synthon. This suggests a forward synthesis involving a conjugate addition of a cyclohexyl nucleophile (e.g., a cyclohexyl Grignard or organocuprate reagent) to an α,β-unsaturated lactam like piperidin-2,4-dione or a related derivative.
This logical process allows for the rational design of multiple synthetic pathways, enabling chemists to choose the most efficient and practical route based on available starting materials and reaction methodologies. airitilibrary.com13.235.221
| Disconnection Strategy | Precursor(s) | Corresponding Forward Reaction |
|---|---|---|
| Amide Bond (C-N) Disconnection | 5-amino-3-cyclohexylpentanoic acid or its ester | Intramolecular amidation/cyclization |
| Cyclohexyl Group (C-C) Disconnection | α,β-unsaturated lactam (e.g., dihydropyridinone) + Cyclohexyl organometallic reagent | Conjugate (Michael) addition |
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comrjpn.org The synthesis of this compound can be designed to adhere to these principles.
Waste Prevention: Designing syntheses to minimize waste is a primary goal. greenchemistry-toolkit.org Cascade and one-pot reactions are prime examples of this principle in action, as they reduce the number of purification steps and the associated solvent and material waste. 20.210.105
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Addition reactions, such as the Michael addition proposed in the retrosynthetic analysis, are typically high in atom economy.
Catalysis: Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled. firp-ula.org The use of homogeneous, heterogeneous, and biocatalysts as described in previous sections directly addresses this principle.
Use of Renewable Feedstocks: While challenging, sourcing starting materials from renewable biomass instead of petroleum feedstocks is a key aspect of sustainable chemistry. greenchemistry-toolkit.org
Safer Solvents and Auxiliaries: The choice of solvents can dramatically impact the environmental footprint of a synthesis. rroij.com Biocatalytic reactions often use water as a solvent, which is an environmentally benign choice.
By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally sustainable.
Atom Economy and Waste Minimization in Synthetic Design
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. taylorandfrancis.comwordpress.com The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product, generating no waste. primescholars.com Traditional multi-step syntheses often have low atom economy due to the use of stoichiometric reagents and the generation of byproducts that are not incorporated into the final molecule. taylorandfrancis.com
In the context of synthesizing 4-substituted piperidin-2-ones, including this compound, prioritizing reaction types with high atom economy is crucial for waste minimization. Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions. scranton.edu For instance, a formal [4+2] cycloaddition approach to piperidin-4-ones has been developed, which demonstrates good atom economy by constructing the heterocyclic ring in a convergent manner. nih.gov
One-pot multi-component reactions (MCRs) represent another strategy to enhance atom economy. By combining several reaction steps into a single operation, MCRs reduce the need for intermediate purification steps, which in turn minimizes solvent usage and waste generation. An organophotocatalyzed [1+2+3] strategy has been developed for the one-step synthesis of diverse substituted 2-piperidinones from simple starting materials like inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. researchgate.netnih.gov This approach showcases high atom economy by incorporating all components into the final piperidinone structure.
Below is a comparative table illustrating the atom economy of different reaction types that could be employed in the synthesis of piperidin-2-one scaffolds.
| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Addition Reaction | Ethylene + Oxygen | Ethylene Oxide | None | 100% scranton.edu |
| Diels-Alder (Cycloaddition) | Diene + Dienophile | Cyclohexene derivative | None | 100% primescholars.com |
| Wittig Reaction (Substitution) | Aldehyde/Ketone + Phosphonium Ylide | Alkene | Triphenylphosphine oxide | Often < 50% primescholars.com |
| Grignard Reaction (Addition with workup) | Ketone + Grignard Reagent | Alcohol | Magnesium salts | Variable, depends on workup |
This table provides a conceptual comparison of atom economy for different reaction types. The actual atom economy for a specific synthesis of this compound would depend on the chosen synthetic route.
Environmentally Benign Solvent Selection and Solvent-Free Reactions
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether. ajchem-a.com
For the synthesis of piperidinone derivatives, research has explored the use of greener solvents. Water is an attractive solvent due to its non-toxicity, non-flammability, and availability. mdpi.com The use of water as a solvent in the synthesis of substituted piperidines has been shown to prevent the racemization of enantioenriched substrates in certain catalytic systems. mdpi.com Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are another class of green solvents. A DES composed of glucose and urea (B33335) has been successfully used as an inexpensive and effective reaction medium for the synthesis of various piperidin-4-one derivatives, demonstrating a new environmentally safe synthetic method. researchgate.netasianpubs.org
Solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding, represent an even more sustainable approach. researchgate.netyoutube.com A solvent-free, multicomponent synthesis of piperidinones has been reported, highlighting the potential to reduce solvent waste completely. researchgate.net These methods not only reduce environmental impact but can also lead to shorter reaction times and improved yields.
The following table summarizes the advantages of using green solvents or solvent-free conditions in the synthesis of piperidinone analogs.
| Condition | Example Solvent/Method | Key Advantages |
| Aqueous Media | Water | Non-toxic, non-flammable, readily available, can enhance stereoselectivity mdpi.com |
| Deep Eutectic Solvents (DES) | Glucose-Urea | Inexpensive, effective, environmentally benign researchgate.netasianpubs.org |
| Solvent-Free | Microwave irradiation, Grinding | Eliminates solvent waste, can reduce reaction times, potentially improves energy efficiency researchgate.netyoutube.com |
Development of Sustainable Reagents and Catalysts
The use of catalytic rather than stoichiometric amounts of reagents is a cornerstone of green chemistry. Catalysts increase reaction rates and can enhance selectivity, often under milder conditions, without being consumed in the reaction. The development of sustainable catalysts that are non-toxic, reusable, and derived from renewable resources is a key area of research.
In the synthesis of 4-substituted piperidin-2-ones and related structures, various catalytic systems have been employed to improve sustainability.
Organocatalysis : Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for metals. They are often less toxic and more stable than their metal-based counterparts. Piperidine itself can act as an organocatalyst in certain reactions. researchgate.net Asymmetric organocatalysis has been used to synthesize chiral spirocyclic piperidones with high enantioselectivity under environmentally friendly conditions. mdpi.com
Biocatalysis : Enzymes are highly efficient and selective catalysts that operate under mild conditions, typically in aqueous environments. The use of biocatalysis for the synthesis of lactams (the class of compounds to which piperidin-2-ones belong) is a growing field. nih.govnih.gov Recent breakthroughs have enabled the biocatalytic production of a broad range of lactams, offering a green alternative to traditional chemical methods. chemistryworld.com Engineered enzymes have been used for the enantioselective C-H amidation to form β-, γ-, and δ-lactams with high yields and excellent enantiopurities. thieme-connect.com A hybrid bio-organocatalytic cascade has also been developed for the synthesis of 2-substituted piperidines. nih.gov
Heterogeneous Catalysis : Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation and reuse, thereby reducing waste. A rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridinones has been developed for the synthesis of 4-aryl-2-piperidinones, which are structural analogs of this compound. nih.gov
The table below provides an overview of different sustainable catalyst types and their applications in the synthesis of piperidinone and piperidine structures.
| Catalyst Type | Example | Application in Piperidinone/Piperidine Synthesis | Key Advantages |
| Organocatalyst | Chiral primary amine-thiourea | Asymmetric synthesis of γ-nitro ketones, precursors to piperidines. researchgate.net | Metal-free, low toxicity, environmentally benign. mdpi.com |
| Biocatalyst | Engineered Myoglobin (Mb) variants | Enantioselective synthesis of β-, γ-, and δ-lactams via C-H amidation. thieme-connect.com | High selectivity, mild reaction conditions, aqueous media. nih.govnih.gov |
| Heterogeneous Catalyst | Rhodium-bisphosphine complex | Asymmetric 1,4-addition to synthesize 4-aryl-2-piperidinones. nih.gov | Ease of separation and recyclability, potential for continuous flow processes. |
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Cyclohexylpiperidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different types of carbon atoms present in the molecule. weebly.com For 4-Cyclohexylpiperidin-2-one, a total of 11 distinct carbon signals are anticipated, assuming a chair conformation for both rings and no plane of symmetry. The most downfield signal would correspond to the carbonyl carbon (C-2) of the lactam ring, typically appearing in the range of 170-180 ppm. The carbons of the piperidinone ring (C-3, C-4, C-5, C-6) and the cyclohexyl ring would resonate in the aliphatic region of the spectrum. The chemical shift of C-4 would be notably influenced by the direct attachment of the cyclohexyl substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for 2-piperidinone, substituted piperidines, and cyclohexane (B81311) derivatives. researchgate.netchemicalbook.comnist.gov
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-2 (C=O) | - | ~175 |
| C-3 | ~2.2-2.4 (m) | ~30-35 |
| C-4 | ~1.8-2.0 (m) | ~40-45 |
| C-5 | ~1.7-1.9 (m) | ~25-30 |
| C-6 | ~3.1-3.3 (m) | ~45-50 |
| N-H | ~6.0-7.5 (br s) | - |
| C-1' (Cyclohexyl) | ~1.5-1.7 (m) | ~40-45 |
| C-2', C-6' (Cyclohexyl) | ~1.6-1.8 (m) | ~30-35 |
| C-3', C-5' (Cyclohexyl) | ~1.1-1.3 (m) | ~26-28 |
| C-4' (Cyclohexyl) | ~1.0-1.2 (m) | ~25-27 |
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks would be expected between adjacent protons on the piperidinone ring (H-3/H-4, H-4/H-5, H-5/H-6) and within the cyclohexyl ring. A key correlation would be observed between the H-4 proton of the piperidinone ring and the H-1' methine proton of the cyclohexyl group, confirming the connectivity between the two ring systems.
HSQC/HMQC (Heteronuclear Single Quantum Correlation/Coherence): An HSQC experiment maps protons to their directly attached carbons, providing one-bond ¹H-¹³C connectivity information. sdsu.edumagritek.com This is instrumental for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal assigned to H-6 would show a cross-peak with the carbon signal for C-6.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique identifies longer-range couplings between protons and carbons (typically over 2-3 bonds). magritek.comresearchgate.net This is vital for piecing together the molecular skeleton, especially around quaternary carbons or heteroatoms. Key HMBC correlations for this compound would include the correlation from protons on C-3 and C-4 to the carbonyl carbon (C-2), and from the cyclohexyl protons (H-2', H-6') to the C-4 of the piperidinone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is particularly useful for determining stereochemistry. In this compound, NOESY could be used to establish the relative orientation (axial or equatorial) of the cyclohexyl group on the piperidinone ring by observing correlations between the H-4 proton and other protons on the piperidinone ring (e.g., H-3 and H-5).
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Type of Information Provided |
|---|---|---|
| COSY | H-4 ↔ H-3, H-5 | Connectivity within the piperidinone ring |
| H-4 ↔ H-1' (cyclohexyl) | Confirms piperidinone-cyclohexyl linkage | |
| HSQC | H-5 ↔ C-5 | Direct one-bond H-C attachment |
| H-1' ↔ C-1' | Direct one-bond H-C attachment | |
| HMBC | H-3, H-4 ↔ C-2 (C=O) | Connectivity to the carbonyl group |
| H-2', H-6' ↔ C-4 | Long-range connectivity across the ring junction | |
| NOESY | H-4 ↔ H-3ax, H-5ax | Spatial proximity, aids in stereochemical assignment |
While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and conformation of molecules in their solid, crystalline, or amorphous forms. ox.ac.uk This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. By using techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can detect subtle differences in the chemical environment of carbon atoms in different polymorphs of this compound. researchgate.net These differences manifest as variations in chemical shifts and peak multiplicities, allowing for the characterization and differentiation of various solid forms. ox.ac.uk
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. beilstein-journals.org For this compound, with a molecular formula of C₁₁H₁₉NO, the calculated exact mass of the neutral molecule is 181.1467. HRMS analysis, typically of the protonated molecule [M+H]⁺, would yield an experimental mass value very close to the calculated value of 182.1545. This high level of accuracy allows for the confident confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.
Table 3: HRMS Data for this compound
| Species | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M] | C₁₁H₁₉NO | 181.1467 |
| [M+H]⁺ | C₁₁H₂₀NO⁺ | 182.1545 |
| [M+Na]⁺ | C₁₁H₁₉NNaO⁺ | 204.1364 |
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unar.ac.id It is highly effective for identifying individual components within a mixture. scispace.comqu.edu.iq An authentic sample of this compound would be analyzed to determine its retention time and mass spectrum. The mass spectrum serves as a molecular fingerprint. The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 181. The fragmentation pattern provides structural clues. researchgate.net Expected fragmentation pathways for this compound include the loss of the cyclohexyl radical (•C₆H₁₁, 83 Da) to yield a fragment ion at m/z 98, and characteristic cleavages of the piperidinone ring, such as the loss of carbon monoxide (CO, 28 Da) from the molecular ion to give a fragment at m/z 153. nist.gov
Vibrational Spectroscopy
Vibrational spectroscopy probes the stretching and bending of chemical bonds within a molecule, providing a "fingerprint" based on its functional groups. nih.gov
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.
Key expected absorptions for this compound would include:
N-H Stretch: A moderate to strong, somewhat broad peak is expected in the region of 3200-3400 cm⁻¹ for the secondary amide N-H group.
C-H Stretches: Multiple sharp peaks between 2850 and 3000 cm⁻¹ are characteristic of the C-H bonds in the cyclohexyl and piperidinone rings.
C=O Stretch (Amide I): A very strong and sharp absorption, characteristic of the lactam carbonyl group, is predicted to appear in the range of 1640-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.
N-H Bend (Amide II): A moderate absorption around 1550 cm⁻¹ is expected, arising from the in-plane bending of the N-H bond coupled with C-N stretching.
CH₂ Bending: Scissoring and rocking vibrations for the numerous CH₂ groups in both rings would appear in the 1440-1470 cm⁻¹ region.
Interactive Data Table: Characteristic FT-IR Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Secondary Amide (Lactam) | 3200 - 3400 | Strong, Broad |
| C-H Stretch | sp³ C-H (Aliphatic) | 2850 - 2960 | Strong, Sharp |
| C=O Stretch (Amide I) | Lactam Carbonyl | 1640 - 1680 | Very Strong, Sharp |
| N-H Bend (Amide II) | Secondary Amide (Lactam) | 1530 - 1570 | Moderate |
| C-H Bend | CH₂ | 1440 - 1470 | Moderate |
| C-N Stretch | Amide | 1250 - 1300 | Moderate |
Raman spectroscopy provides information complementary to FT-IR. nih.gov While FT-IR measures absorption based on changes in dipole moment, Raman measures scattering based on changes in polarizability. nih.gov Therefore, symmetric, non-polar bonds often produce strong signals in Raman spectra while being weak or absent in FT-IR. For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the C-C backbone of the cyclohexyl and piperidinone rings, which are often weak in the IR spectrum. The C=O stretch would also be visible, but generally, the hydrocarbon skeleton vibrations would be more prominent compared to the FT-IR spectrum.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By diffracting X-rays off a single crystal of this compound, one could unambiguously determine bond lengths, bond angles, and torsional angles.
This technique would definitively establish:
The conformation of both the piperidinone and cyclohexane rings (e.g., chair, boat, or twist-boat). For similar structures, a chair conformation is typically favored. mdpi.com
The stereochemical relationship between the rings, confirming whether the cyclohexyl group is in an equatorial or axial position on the piperidinone ring.
Intermolecular interactions in the solid state, such as hydrogen bonding involving the amide N-H proton and the carbonyl oxygen, which dictate the crystal packing.
While no public crystal structure is available for this compound, analysis of related substituted piperidin-4-one structures reveals that the piperidine (B6355638) ring typically adopts a chair conformation with bulky substituents occupying equatorial positions to minimize steric strain. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The utility of this technique depends on the presence of chromophores, which are typically conjugated π-systems. utoronto.ca
The structure of this compound lacks any extended conjugated systems. The only relevant chromophore is the isolated amide (lactam) carbonyl group. This group allows for a weak n → π* electronic transition. Consequently, this compound is expected to show only a weak absorption band in the ultraviolet region, likely around 210-230 nm, and would be transparent in the visible region of the spectrum. nih.gov
Computational Integration with Spectroscopic Data for Complex Structure Elucidation
Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for complementing and interpreting experimental spectroscopic data. scispace.com By creating a theoretical model of this compound, various properties can be calculated and compared with experimental results. ias.ac.in
This integrated approach can be used to:
Predict Vibrational Frequencies: DFT calculations can generate theoretical FT-IR and Raman spectra. Comparing these with experimental spectra helps to assign specific vibrational modes to the observed peaks, confirming the structural analysis. nih.gov
Simulate NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of complex NMR spectra.
Determine Stable Conformers: Computational methods can calculate the relative energies of different possible conformations (e.g., axial vs. equatorial cyclohexyl substituent) to predict the most stable structure.
Predict UV-Vis Transitions: Time-dependent DFT (TD-DFT) can calculate the energies of electronic transitions, helping to assign the observed bands in a UV-Vis spectrum. nih.gov
By correlating the computationally predicted spectra with the data obtained from MS, FT-IR, Raman, and UV-Vis experiments, a highly confident and detailed structural elucidation of this compound can be achieved.
Chemical Reactivity and Derivatization Studies of 4 Cyclohexylpiperidin 2 One
Elucidation of Reaction Pathways and Mechanistic Insights
The reactivity of 4-Cyclohexylpiperidin-2-one is primarily dictated by the lactam (cyclic amide) functional group and the adjacent methylene (B1212753) carbons. The interplay between the carbonyl group, the nitrogen atom, and the alpha-carbons allows for a range of chemical transformations.
Investigation of Oxidation Reactions and Resulting Products
The piperidinone ring is susceptible to oxidation, particularly at the carbon atom alpha to the carbonyl group (C3 position). Treatment with suitable oxidizing agents can lead to the introduction of new functional groups. For instance, oxidation with bromine in an acidic medium, such as acetic acid, is an efficient method for generating α,α-dihalo-piperidin-2-ones. researchgate.net This reaction proceeds through an enol or enolate intermediate, followed by electrophilic attack by bromine. The resulting dibromo-lactam is a versatile intermediate for further synthetic manipulations, including aromatization to the corresponding pyridin-2-one. researchgate.net
Table 1: Representative Oxidation Reaction
| Reactant | Reagent | Product |
|---|
Analysis of Reduction Reactions and Stereochemical Outcomes
The carbonyl group of the lactam in this compound can be reduced using powerful reducing agents. Complete reduction of the amide functionality is typically achieved with strong hydrides, such as lithium aluminum hydride (LiAlH₄). This reaction transforms the lactam into a cyclic amine, yielding 4-cyclohexylpiperidine. The mechanism involves the formation of an aluminum-complexed intermediate, which is subsequently reduced to the amine. This transformation is fundamental in converting lactam scaffolds into the corresponding piperidine (B6355638) derivatives, which are prevalent in many biologically active compounds. The stereocenter at the C4 position remains unaffected during this reduction.
Table 2: Representative Reduction Reaction
| Reactant | Reagent | Product |
|---|
Characterization of Nucleophilic and Electrophilic Substitution Patterns
The dual nature of the lactam group allows for both nucleophilic and electrophilic substitution reactions.
Nucleophilic Substitution: The carbonyl carbon is an electrophilic center and is susceptible to attack by nucleophiles. While amides are generally less reactive than ketones or esters, reactions such as hydrolysis (requiring harsh acidic or basic conditions) can occur to open the ring and form the corresponding 4-cyclohexyl-5-aminopentanoic acid. The nitrogen atom, after deprotonation, can also act as a nucleophile, participating in reactions like N-alkylation or N-acylation.
Electrophilic Substitution: The protons on the carbon atoms alpha to the carbonyl group (C3) are acidic and can be removed by a strong base (e.g., Lithium diisopropylamide, LDA) to form a nucleophilic enolate. This enolate can then react with a variety of electrophiles in α-substitution reactions. This is a powerful method for introducing alkyl, acyl, or other functional groups at the C3 position, enabling the synthesis of a wide array of substituted piperidinones. The general mechanism for electrophilic substitution involves the attack of an electrophile by a nucleophilic source, leading to a cationic intermediate that is then stabilized by the loss of a proton to restore aromaticity in aromatic systems or to yield the final substituted product in other cases. msu.edu
Table 3: Electrophilic Substitution via Enolate Intermediate
| Reactant | Reagents | Intermediate | Electrophile | Product |
|---|
Advanced Functional Group Transformations and Derivatization Strategies
Building upon the fundamental reactivity, advanced derivatization strategies can be employed to create complex molecular architectures from the this compound scaffold. The α-substitution via enolate chemistry is a cornerstone of these strategies. By selecting different electrophiles, a diverse library of C3-substituted derivatives can be generated. For example, reaction of the enolate with aldehydes (an aldol-type reaction) followed by dehydration can introduce an α,β-unsaturated system, which is a valuable functional group for further conjugate additions.
Furthermore, the lactam itself can be transformed. For instance, treatment with Lawesson's reagent can convert the carbonyl oxygen to sulfur, yielding the corresponding thiolactam, 4-cyclohexylpiperidine-2-thione. This transformation opens up a different avenue of reactivity associated with thioamides.
Cycloaddition Reactions Involving the Piperidinone Ring System
Cycloaddition reactions are powerful tools for constructing cyclic molecules. wikipedia.org The piperidinone ring system, through its enol or enolate form, can potentially participate in such reactions. A cycloaddition is a chemical reaction where two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org
For instance, the enolate of this compound could act as a two-electron component (dienophile) in a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene. libretexts.orglibretexts.org Conversely, conversion to a dienamine derivative could allow it to function as the four-electron component. These strategies would lead to the formation of complex, fused bicyclic or polycyclic systems containing the piperidinone core, demonstrating the utility of this scaffold in building molecular complexity. The Diels-Alder reaction, a [4+2] cycloaddition, is a highly valuable reaction in synthesis. libretexts.org
Catalytic Transformations Mediated by the Piperidinone Scaffold
The this compound structure possesses coordination sites—the carbonyl oxygen and the nitrogen atom—that could allow it to act as a ligand for transition metals. In this capacity, the piperidinone scaffold could mediate a variety of catalytic transformations. Chiral derivatives of the piperidinone could serve as ligands in asymmetric catalysis, inducing enantioselectivity in reactions.
Moreover, the piperidinone ring itself can be the subject of catalytic transformations. Transition metal-catalyzed reactions, such as C-C bond activation of the ring followed by insertion of an unsaturated partner (like an alkyne or allene), represent a modern strategy for constructing complex bridged or fused ring systems. nih.gov This approach, while challenging, could transform the simple piperidinone ring into intricate polycyclic structures, highlighting the latent potential of this scaffold in advanced catalytic methodologies.
Computational and Theoretical Investigations of 4 Cyclohexylpiperidin 2 One
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens into the electronic behavior of molecules. For 4-Cyclohexylpiperidin-2-one, these calculations can predict a variety of properties that are otherwise difficult to determine experimentally.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict molecular geometries, electronic properties, and reactivity. In the context of this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G**, can be employed to optimize the molecule's geometry and analyze its electronic landscape nih.gov.
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity researchgate.net.
These calculations also allow for the determination of various chemical reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors are invaluable for predicting how this compound might behave in different chemical environments.
| Parameter | Significance |
|---|---|
| HOMO Energy | Electron-donating ability |
| LUMO Energy | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability |
Application of Molecular Orbital Theory to Understand Bonding and Properties
Molecular Orbital (MO) theory provides a detailed description of bonding in molecules by considering the combination of atomic orbitals to form molecular orbitals that span the entire molecule. This theory is fundamental to understanding the electronic properties and bonding characteristics of this compound.
The application of MO theory helps in visualizing the electron distribution within the molecule and understanding the nature of the chemical bonds. For instance, it can elucidate the delocalization of electrons, which can have a significant impact on the molecule's properties.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, complementing the static picture offered by quantum chemical calculations. These methods are crucial for exploring the molecule's conformational landscape and reaction dynamics.
Conformational Analysis and Energetic Stability of the Piperidinone Ring
The piperidinone ring in this compound can adopt various conformations, with the chair conformation generally being the most stable for six-membered rings. However, the presence of substituents can influence the conformational preference and energetic stability. The hybridization state of the carbon atom adjacent to the nitrogen in the piperidine (B6355638) ring can modify its conformation, with sp² hybridization potentially distorting the ring towards a half-chair conformer nih.gov.
Computational methods can be used to perform a systematic conformational analysis, identifying the low-energy conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions with other molecules. The energetic stability of different conformers can be calculated to determine their relative populations at a given temperature.
| Conformation | Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| Chair | 0.0 (most stable) | Staggered arrangement of atoms, minimizing torsional strain. |
| Twist-Boat | ~5-6 | Avoids flagpole interactions of the boat form. |
| Boat | ~6-7 | Higher energy due to flagpole interactions and torsional strain. |
Note: Relative energies are typical values for substituted cyclohexanes and may vary for this compound.
Prediction of Reaction Pathways, Transition States, and Energy Barriers
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By locating the transition states and calculating the associated energy barriers, it is possible to predict the most likely reaction pathways. Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to locate transition states researchgate.net.
These theoretical investigations can provide detailed mechanistic insights that are often challenging to obtain through experimental means alone. For instance, in cycloaddition reactions, computational studies can elucidate whether the reaction proceeds through a concerted or a stepwise mechanism. The study of reaction mechanisms often involves the use of DFT to model the transformation of reactants into products through a transition state researchgate.netresearchgate.net.
Influence of Solvent Effects and Microenvironment on Reactivity
The reactivity of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous dielectric medium (e.g., the Onsager reaction field model), or explicitly, by including individual solvent molecules in the calculation researchgate.net.
These models can predict how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby altering the reaction rates and pathways. For example, polar solvents may preferentially stabilize charged or highly polarized transition states, accelerating the reaction. Understanding these interactions is crucial for predicting the behavior of this compound in different reaction conditions researchgate.net.
In Silico Approaches to Structure-Activity Relationship (SAR) Prediction and Optimization
In silico methods, which encompass a range of computer-based simulations and modeling techniques, are fundamental to predicting how a molecule's structure relates to its biological activity. These approaches allow researchers to screen virtual libraries of compounds, prioritize candidates for synthesis, and refine molecular structures to enhance desired properties, thereby saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the changes in their biological effects. mdpi.com
For piperidine derivatives, numerous QSAR studies have been successfully conducted. For instance, a nonlinear QSAR study was performed on a series of 4-phenylpiperidine (B165713) derivatives acting as µ-opioid agonists using a back-propagation neural network. nih.gov In such a study, molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as electronic, steric, and hydrophobic properties—are calculated for a set of related compounds with known activities. nih.gov Statistical methods, from multiple linear regression (MLR) to more complex machine learning algorithms, are then used to build a predictive model. nih.govresearchgate.net
A typical QSAR model for a class of piperidine derivatives might look like the following hypothetical example, illustrating the types of descriptors and statistical validation metrics used.
| Model Parameter | Description | Example Value |
| Descriptors | Molecular properties used in the equation (e.g., molecular weight, logP, charge on specific atoms, 3D autocorrelation). nih.govnih.gov | Charge on N atom, Total Energy |
| R² (Coefficient of Determination) | Indicates how well the model's predictions fit the observed data. A value closer to 1.0 is better. mdpi.comnih.gov | 0.90 |
| Q² (Cross-validated R²) | Measures the predictive power of the model through internal validation (e.g., leave-one-out). nih.gov | 0.79 |
| R²_test (External Validation) | Measures the model's performance on an external set of compounds not used in model building. mdpi.com | 0.76 |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. Lower values are better. mdpi.comnih.gov | 0.25 |
These models, once validated, can be used to predict the activity of newly designed, unsynthesized analogs of this compound, allowing for the computational screening of thousands of potential derivatives. researchgate.net
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target). mdpi.com This method is crucial for understanding the mechanism of action at a molecular level. It helps visualize how a ligand fits into a protein's binding site and identifies key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com
In studies involving piperidine-based compounds, docking has been used to elucidate binding modes with various targets, including sigma receptors and enzymes. nih.gov The process involves generating multiple possible conformations of the ligand within the active site and then using a scoring function to rank these poses based on their predicted binding affinity (often expressed as a binding energy in kcal/mol). mdpi.com
Below is a table summarizing representative findings from docking studies on related piperidine or piperidinone compounds, illustrating the insights gained from such analyses.
| Ligand Class | Protein Target | Example Binding Energy (kcal/mol) | Key Interacting Residues |
| Piperidine/Piperazine (B1678402) Analogs | Sigma-1 Receptor (S1R) | -8.5 to -10.2 | Glu172, Asp126, Tyr206 nih.gov |
| 2,6-diphenyl piperidone Derivatives | Helicobacter pylori protein (2B7N) | -7.0 to -9.5 | Not specified researchgate.net |
| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Main Protease | -6.8 | Not specified nih.gov |
For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the structural basis for its activity. The results could guide modifications to the cyclohexyl or piperidinone moieties to improve binding affinity and selectivity.
Machine Learning and Artificial Intelligence Applications in Chemical Discovery and Analysis
The integration of machine learning (ML) and artificial intelligence (AI) has dramatically accelerated drug discovery. mdpi.com These technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers, leading to more accurate predictions and the generation of novel molecular ideas. nih.gov
Predictive Modeling
While QSAR is a form of machine learning, the field has expanded to include more sophisticated algorithms like deep neural networks (DNNs), support vector machines, and random forests. nih.govbhsai.org These methods can capture highly complex, nonlinear relationships between chemical structures and their biological activities or pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govresearchgate.net For a compound like this compound, ML models can be trained on large chemical databases to predict a wide range of properties:
Biological Activity: Predicting potency against a specific target or a range of targets.
ADMET Properties: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles in silico to identify potential liabilities early in the discovery process. researchgate.net
Physicochemical Properties: Estimating properties like solubility and cell permeability.
Generative AI for De Novo Design
The table below contrasts different AI and ML approaches applicable to the study of this compound and its analogs.
| Technique | Application | Description |
| Deep Neural Networks (DNN) | Activity/Property Prediction | A multi-layered neural network that can learn complex patterns from large datasets of compounds and their associated properties. nih.gov |
| Random Forest (RF) | Predictive Modeling | An ensemble learning method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control over-fitting. bhsai.org |
| Generative Adversarial Networks (GANs) | De Novo Molecular Design | Consists of two competing neural networks: a "generator" that creates new molecular structures and a "discriminator" that tries to distinguish them from real molecules. This process results in the generation of novel, realistic molecules. springernature.com |
| Reinforcement Learning (RL) | Molecular Optimization | An AI agent learns to design molecules through trial and error by taking actions (e.g., adding a functional group) and receiving rewards based on the predicted properties of the resulting molecule. nih.gov |
Through these advanced computational techniques, the journey from a single compound like this compound to an optimized lead candidate can be made more efficient, rational, and innovative.
Exploration of Biological Activity and Medicinal Chemistry Insights Non Clinical Focus
Structure-Activity Relationship (SAR) within 4-Cyclohexylpiperidin-2-one Analogues
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For piperidine (B6355638) derivatives, SAR studies have revealed key structural features that influence their interactions with biological targets.
Modifications to the piperidine ring, such as the introduction of substituents, can significantly impact a compound's pharmacological profile. acs.org For instance, in a series of 3,5-bis(arylidene)-4-piperidones, the cytotoxicity was positively correlated with the size of the aryl substituents. nih.gov In contrast, for related N-acryloyl analogues, a negative correlation with the sigma value of the substituents was observed, indicating that electron-withdrawing groups enhanced activity. nih.gov
The stereochemistry of substituents on the piperidine ring also plays a critical role in biological activity. Studies on donepezil (B133215) analogues, which feature a piperidine moiety, have shown that the stereochemistry at position 2 of the piperidine ring can significantly affect binding affinity to acetylcholinesterase (AChE). acs.orgnih.gov Specifically, 2S-chiral analogues were found to be more active than their 2R-chiral counterparts, suggesting that the conformation of the piperidine ring within the enzyme's binding pocket is crucial for inhibitory potency. acs.org
Furthermore, SAR studies on pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists highlighted the significant effect of substitution at the 2'-position of the piperazine (B1678402) ring on receptor affinity. nih.gov Altering the pKa of the piperidine nitrogen atom through chemical modifications has also been shown to be a key factor in modulating binding affinity to monoamine transporters. nih.gov
Molecular Target Identification and Ligand Binding Studies
Identifying the molecular targets of this compound and its analogues is essential for understanding their mechanisms of action. This involves investigating their potential to inhibit enzymes, bind to receptors, and interact with other proteins.
Piperidin-2-one and its derivatives have been investigated for their ability to inhibit various enzymes. The parent compound, piperidin-2-one, has been identified as an inhibitor of L-glutamate gamma-semialdehyde dehydrogenase. ebi.ac.uk
Derivatives of 4-piperidinone have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. researchgate.net For example, a series of α,β-unsaturated carbonyl based piperidinone derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. researchgate.net Compound 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was the most potent AChE inhibitor, while compound 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) showed the best anti-BuChE activity. researchgate.net
Table 1: Cholinesterase Inhibitory Activity of Selected Piperidinone Derivatives
| Compound | Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 1d | 4-Nitrobenzylidene | 12.55 | - |
| 1g | 4-Chlorobenzylidene | - | 17.28 |
Additionally, some piperidine derivatives have been found to be dual inhibitors of tyrosinase and pancreatic lipase, with kinetic studies revealing a competitive mode of inhibition. nih.gov
Piperidine-containing compounds have been shown to interact with a variety of receptors. For example, certain 2-piperidinyl phenyl benzamide (B126) derivatives have been identified as positive allosteric modulators of the prostaglandin (B15479496) EP2 receptor. nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering advantages such as increased subtype selectivity. nih.gov
In the context of protease-activated receptor 2 (PAR2), 1-piperidinepropionic acid has been shown to act as an allosteric inhibitor, binding to a pocket in the inactive conformation of the receptor. nih.gov
Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine have been investigated as sigma-2 receptor agonists. core.ac.uk Furthermore, a screening of piperidine/piperazine-based compounds led to the discovery of a potent sigma receptor 1 (S1R) agonist. rsc.org
Understanding the interactions between this compound analogues and their protein targets at a molecular level is crucial for rational drug design. Computational methods such as molecular docking and molecular dynamics simulations are often employed to elucidate these interactions.
Molecular docking studies have been used to predict the binding modes of piperidine derivatives within the active sites of enzymes like tyrosinase and pancreatic lipase. nih.gov These studies, combined with density functional theory (DFT) calculations, help to understand the electronic properties associated with inhibition. nih.gov For cholinesterase inhibitors, docking studies have suggested that one phenyl moiety of a bis-piperidinone derivative interacts with the acyl binding pocket, while the other interacts with the peripheral anionic site (PAS) of the AChE enzyme. researchgate.net
In the case of receptor ligands, computational analysis has helped to propose an allosteric mechanism of action for the interaction of 1-piperidinepropionic acid with PAR2. nih.gov Similarly, molecular dynamic simulations have been used to study the interactions between S1R agonists and crucial amino acid residues within the receptor. rsc.org
Mechanistic Studies of Biological Modulation at the Molecular/Cellular Level
The biological effects of piperidine derivatives are a consequence of their interactions with specific molecular targets, leading to the modulation of cellular pathways. For instance, piperine, a naturally occurring piperidine alkaloid, has been shown to induce cellular stress and apoptosis in cancer cells through the activation of JNK signaling. nih.govresearchgate.net
The anticancer activity of some piperidinone derivatives is attributed to their ability to inhibit IκB kinase (IKKb), a key enzyme in the NF-κB signaling pathway which is involved in chronic inflammation and cancer progression. encyclopedia.pub Other piperidine derivatives have been found to act as ligands for the M3 muscarinic acetylcholine (B1216132) receptor, which is involved in cell proliferation and resistance to apoptosis in certain cancer cells. encyclopedia.pub
Rational Design and Synthesis of Bioactive Derivatives for Specific Molecular Interactions
The insights gained from SAR studies, molecular modeling, and mechanistic investigations guide the rational design and synthesis of novel bioactive derivatives with improved potency and selectivity for specific molecular targets.
A key strategy in rational drug design is the conformational restriction of flexible molecules. This approach was used to develop 3,4-disubstituted piperidine derivatives with potent anti-tumor efficacy. researchgate.net By systematically exploring the structure-activity relationships of a lead compound, researchers were able to design superior 3,4,6-trisubstituted piperidine derivatives. researchgate.net
The synthesis of piperidin-2-one derivatives can be achieved through various methods, including organophotocatalyzed multi-component reactions, which allow for the one-step access to diverse substituted 2-piperidinones from readily available starting materials. researchgate.net This enables the efficient generation of libraries of compounds for biological screening.
Role in Lead Compound Identification and Optimization in Preclinical Drug Discovery
Following an extensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of specific, publicly available research detailing the role of This compound as a lead compound in preclinical drug discovery. While the piperidine scaffold, a core component of this molecule, is a well-established and highly significant motif in medicinal chemistry, the specific biological activities and its direct application as a starting point for lead optimization programs for this compound are not documented in the reviewed sources.
The piperidine ring is a ubiquitous feature in a vast number of approved drugs and clinical candidates, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse pharmacophoric elements. Medicinal chemists frequently utilize piperidine derivatives to explore structure-activity relationships (SAR) and to optimize properties such as potency, selectivity, and pharmacokinetic profiles.
However, the specific substitution of a cyclohexyl group at the 4-position and the presence of a carbonyl group at the 2-position of the piperidine ring, as seen in this compound, does not appear as a prominent or frequently cited lead structure in the available scientific literature. Consequently, detailed research findings, including data on its biological targets, potency, or the development of analog series for lead optimization, could not be retrieved.
Therefore, the creation of data tables and a detailed discussion on its role in lead compound identification and optimization, as per the requested outline, cannot be fulfilled based on the currently accessible scientific information. Further investigation into proprietary or less accessible research archives might be necessary to uncover information on this specific compound's application in drug discovery.
Advanced Research Directions and Future Outlook for 4 Cyclohexylpiperidin 2 One
Development of Novel Materials and Functional Systems Incorporating the 4-Cyclohexylpiperidin-2-one Structure
The incorporation of the this compound scaffold into novel materials and functional systems represents a promising, albeit largely unexplored, area of research. The inherent properties of the piperidinone ring, combined with the hydrophobicity and conformational flexibility of the cyclohexyl group, offer a versatile platform for the design of new polymers and functional materials.
One potential avenue of exploration is the use of this compound derivatives as monomers in polymerization reactions. The lactam functionality of the piperidinone ring could, under appropriate conditions, undergo ring-opening polymerization to yield polyamides with unique properties. The presence of the bulky cyclohexyl group would likely influence the polymer's thermal properties, solubility, and mechanical strength. Such polymers could find applications in specialty textiles, engineering plastics, or biomedical devices.
Furthermore, the this compound structure could be integrated into bioactive scaffolds for tissue engineering. nih.govnih.govrsc.orgmdpi.comresearchgate.net These scaffolds aim to provide a temporary, artificial extracellular matrix to support tissue repair and regeneration. nih.gov While current research often utilizes materials like polycaprolactone (B3415563) (PCL), gelatin, and hyaluronic acid, the incorporation of bioactive molecules like this compound derivatives could enhance cellular interaction and promote specific biological responses. nih.govnih.govmdpi.com For instance, the controlled release of a functionalized this compound from a biodegradable scaffold could modulate inflammation or promote cell differentiation. nih.gov
Table 1: Potential Applications of this compound in Materials Science
| Potential Application | Rationale |
| Specialty Polyamides | The lactam ring allows for ring-opening polymerization, while the cyclohexyl group can enhance thermal and mechanical properties. |
| Bioactive Scaffolds | Incorporation into biodegradable polymers could provide scaffolds with enhanced biological activity for tissue engineering. nih.govnih.govrsc.orgmdpi.comresearchgate.net |
| Functional Coatings | Derivatives of this compound could be used to modify surfaces, altering properties like hydrophobicity and biocompatibility. |
| Catalysis | The piperidinone scaffold can be a basis for the synthesis of novel ligands for asymmetric catalysis. |
Future research in this area will likely focus on the synthesis of functionalized this compound monomers and their subsequent polymerization. Detailed characterization of the resulting materials will be crucial to understand the impact of the cyclohexylpiperidone moiety on their physical and chemical properties.
Integrated Chemical Processes for Enhanced Sustainability and Efficiency in Application
The principles of green chemistry and process intensification are becoming increasingly important in the chemical industry to enhance sustainability and efficiency. mdpi.comworktribe.com The application of these principles to the synthesis and utilization of this compound and its derivatives can lead to more environmentally benign and economically viable processes.
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of this compound, this could involve the use of renewable starting materials, environmentally friendly solvents, and catalytic methods that minimize waste. rsc.orgnih.gov For instance, one-pot syntheses and multi-component reactions are attractive strategies for improving the atom economy and reducing the number of purification steps. mdpi.comresearchgate.net
Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. cetjournal.itsphinxsai.comunito.it In the context of this compound production, this could involve the use of continuous flow reactors, which offer better heat and mass transfer, improved safety, and easier scalability compared to traditional batch reactors. sphinxsai.comresearchgate.netresearchgate.net The integration of reaction and separation steps, such as in reactive distillation, could further enhance process efficiency. researchgate.net
Table 2: Green Chemistry and Process Intensification Strategies for this compound
| Strategy | Description | Potential Benefits |
| Green Chemistry | ||
| Use of Renewable Feedstocks | Exploring bio-based routes to the starting materials for this compound synthesis. nih.gov | Reduced reliance on fossil fuels and lower carbon footprint. |
| Catalytic Methods | Employing heterogeneous or recyclable catalysts to minimize waste and improve reaction selectivity. nih.gov | Easier product purification and reduced environmental impact. |
| Green Solvents | Utilizing water, supercritical fluids, or ionic liquids as reaction media. mdpi.com | Reduced use of volatile organic compounds (VOCs). |
| Process Intensification | ||
| Continuous Flow Synthesis | Performing reactions in microreactors or other continuous flow systems. sphinxsai.comunito.it | Improved safety, better process control, and easier scale-up. |
| In-line Purification | Integrating purification steps directly into the continuous flow process. | Reduced downstream processing and solvent usage. |
| Process Automation | Utilizing automated systems for reaction monitoring and control. | Increased reproducibility and efficiency. |
Future research will likely focus on developing and optimizing green and intensified synthetic routes to this compound. This will require a multidisciplinary approach, combining expertise in organic synthesis, catalysis, and chemical engineering.
Emerging Analytical and Computational Methodologies for Piperidinone Research
Advances in analytical and computational chemistry are providing powerful tools for the study of piperidinone-containing molecules like this compound. These methodologies offer deeper insights into their structure, properties, and interactions, which can accelerate research and development.
Emerging analytical techniques are enabling more sensitive and detailed characterization of piperidinones. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are routinely used for the separation and identification of these compounds and their metabolites. Advanced NMR spectroscopy techniques, such as two-dimensional NMR (COSY, HSQC, HMBC), provide detailed structural information and conformational analysis. researchgate.netchemicalbook.comscispace.com The coupling of these techniques, such as in LC-MS/MS, allows for the rapid and accurate analysis of complex mixtures.
Computational methodologies are playing an increasingly important role in piperidinone research. mdpi.comnih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict molecular properties, reaction mechanisms, and spectroscopic data. mdpi.com Molecular docking and molecular dynamics simulations can provide insights into the binding of piperidinone derivatives to biological targets, guiding the design of new bioactive compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop models that predict the biological activity of piperidinone derivatives based on their structural features. nih.gov
Table 3: Advanced Analytical and Computational Methods in Piperidinone Research
| Methodology | Application |
| Analytical Techniques | |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed structural elucidation and conformational analysis. researchgate.netscispace.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Sensitive and selective quantification in complex matrices. |
| Chiral Chromatography | Separation and analysis of enantiomers. |
| Computational Methods | |
| Density Functional Theory (DFT) | Prediction of molecular structure, properties, and reactivity. mdpi.com |
| Molecular Docking | Elucidation of binding modes with biological targets. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. nih.gov |
The continued development of these analytical and computational tools will undoubtedly lead to a deeper understanding of the chemistry and biology of this compound and other piperidinone derivatives.
Interdisciplinary Research Synergies at the Chemistry-Biology Interface
The piperidine (B6355638) and piperidinone scaffolds are privileged structures in medicinal chemistry, found in a wide range of pharmaceuticals and natural products. mdpi.com This highlights the significant potential for interdisciplinary research synergies at the chemistry-biology interface for this compound.
A primary area of focus is the exploration of the biological activities of this compound and its derivatives. The structural similarity of the piperidinone core to various endogenous molecules suggests that it could interact with a range of biological targets. For instance, derivatives of 4-Cyclohexylpiperidine have been investigated as potent and selective agonists of the melanocortin subtype-4 receptor, which is involved in the regulation of energy homeostasis and appetite. nih.gov This suggests that this compound could serve as a starting point for the development of new therapeutic agents for metabolic disorders.
Furthermore, the piperidinone scaffold has been utilized in the design of inhibitors of protein-protein interactions, such as the MDM2-p53 interaction, which is a key target in cancer therapy. The cyclohexyl group of this compound could potentially occupy hydrophobic pockets in protein binding sites, leading to potent and selective inhibition.
The development of chemical probes based on the this compound scaffold is another promising research direction. These probes, which can be tagged with fluorescent or other reporter groups, can be used to study the distribution, localization, and interactions of the molecule in biological systems. This can provide valuable information about its mechanism of action and potential off-target effects.
Table 4: Potential Interdisciplinary Research Areas for this compound
| Research Area | Focus |
| Medicinal Chemistry | Design and synthesis of novel bioactive compounds for various therapeutic targets. carewellpharma.incarewellpharma.inmdpi.com |
| Chemical Biology | Development of chemical probes to study biological processes. |
| Pharmacology | Evaluation of the efficacy and mechanism of action of this compound derivatives in cellular and animal models. |
| Drug Metabolism and Pharmacokinetics (DMPK) | Investigation of the absorption, distribution, metabolism, and excretion of this compound derivatives. |
The successful exploration of these interdisciplinary research avenues will require close collaboration between chemists, biologists, pharmacologists, and other scientists. Such synergistic efforts hold the key to unlocking the full potential of this compound as a valuable tool in both fundamental research and drug discovery.
Q & A
Q. What are the key considerations for synthesizing 4-Cyclohexylpiperidin-2-one with high purity?
- Methodological Answer : Synthesis requires meticulous control of reaction parameters (e.g., temperature, solvent choice, catalyst concentration) to minimize side reactions. Detailed protocols should include step-by-step procedures for precursor preparation, reaction quenching, and purification (e.g., column chromatography or recrystallization). Reproducibility hinges on documenting exact molar ratios, reaction times, and equipment specifications (e.g., inert atmosphere setups) . For novel methods, validate purity via NMR, HPLC, or mass spectrometry, comparing results with established literature .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic (¹H/¹³C NMR, IR), chromatographic (HPLC, GC), and crystallographic (XRD) techniques to confirm structure. Physicochemical properties (e.g., solubility, melting point) should be measured under standardized conditions (e.g., USP protocols). For stability studies, employ accelerated degradation tests (e.g., thermal stress, pH variation) and monitor changes via UV-Vis or TGA . Raw data must be archived in supplementary materials to enable validation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS hazard classifications (e.g., skin/eye irritation, respiratory risks). Use fume hoods for synthesis, wear nitrile gloves, and employ chemical-resistant aprons. In case of exposure, immediate decontamination protocols (e.g., 15-minute eye rinsing, soap wash for skin) must be accessible . Maintain a spill kit with neutralizing agents (e.g., activated carbon) and document emergency procedures in lab safety manuals .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound while minimizing side products?
- Methodological Answer : Employ Design of Experiments (DoE) frameworks, such as factorial designs, to test variables (e.g., temperature, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions. Monitor intermediates via in-situ techniques (e.g., FTIR probes) and quantify side products using GC-MS. Compare outcomes with computational models (e.g., DFT calculations) to predict energetically favorable pathways .
Q. What statistical methods are appropriate for analyzing contradictory data on the biological activity of this compound?
- Methodological Answer : Conduct a meta-analysis using heterogeneity metrics (e.g., I² statistic) to quantify variability across studies . Apply random-effects models if heterogeneity exceeds 50% (I² > 50%). For in-house contradictions, use Bland-Altman plots or ANOVA to assess inter-lab variability. Ensure transparency by reporting confidence intervals and p-values adjusted for multiple comparisons .
Q. How can computational chemistry approaches be integrated with experimental data to predict the reactivity of this compound derivatives?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to explore binding affinities and reaction mechanisms. Validate predictions via kinetic studies (e.g., stopped-flow spectrophotometry) or isotopic labeling. Cross-reference computational results with experimental spectroscopic data (e.g., Raman shifts for transition states) .
Q. How should researchers design a systematic review to evaluate the catalytic applications of this compound?
- Methodological Answer : Define inclusion/exclusion criteria using PICOT (Population: catalytic systems; Intervention: compound use; Comparison: alternative catalysts; Outcome: reaction efficiency). Search multiple databases (e.g., PubMed, Web of Science) with Boolean terms (e.g., "this compound AND catalysis"). Assess study quality via risk-of-bias tools (e.g., ROBIS) and synthesize findings using PRISMA guidelines .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
